molecular formula C10H10N4O4 B11760374 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3; Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3; Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3

Cat. No.: B11760374
M. Wt: 253.23 g/mol
InChI Key: GFUVNGJSSAEZHW-RNPZPHSSSA-N
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Description

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3, also known as 2-Butenal (2,4-Dinitrophenyl)hydrazone-d3 or Crotonaldehyde (2,4-Dinitrophenyl)hydrazone-d3, is a chemical compound with the molecular formula C10H7D3N4O4. It is a derivative of crotonaldehyde and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 typically involves the reaction of crotonaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Crotonaldehyde} + \text{2,4-Dinitrophenylhydrazine} \rightarrow \text{2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3} ]

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives .

Scientific Research Applications

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Butenal (2,4-Dinitrophenyl)hydrazone: A non-deuterated version of the compound.

    Crotonaldehyde (2,4-Dinitrophenyl)hydrazone: Another name for the non-deuterated version.

    2-Butenal oxime: A related compound with different functional groups.

Uniqueness

2-Butenal 2-(2,4-Dinitrophenyl)hydrazone-d3 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and isotope effects. This makes it valuable in research applications where isotopic labeling is required .

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

253.23 g/mol

IUPAC Name

N-[(Z)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline

InChI

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6-/i4D,5D,7D

InChI Key

GFUVNGJSSAEZHW-RNPZPHSSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N\N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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